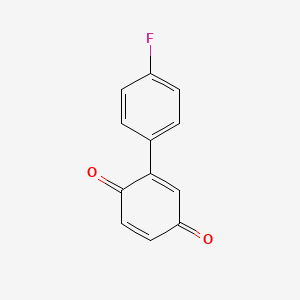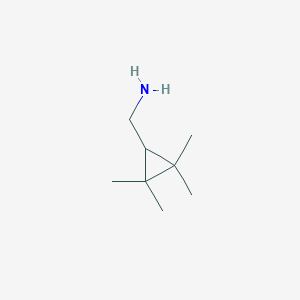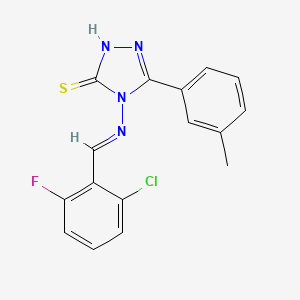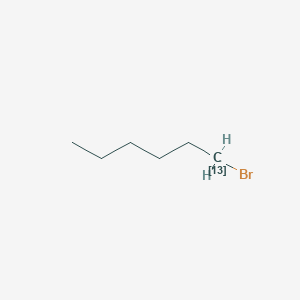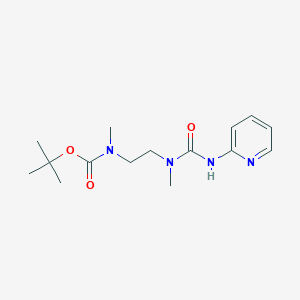
Serine Hydrolase Inhibitor-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-3: is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in lipid metabolism, cell signaling, and the regulation of protein post-translational modifications. Inhibitors of serine hydrolases have significant therapeutic potential, particularly in the treatment of diseases such as diabetes, Alzheimer’s disease, and various infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-3 typically involves the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams. These electrophiles covalently react with the serine nucleophile in the active site of the enzyme . The synthetic route may include steps such as:
Formation of the electrophile: This involves the preparation of the reactive chemical group that will interact with the enzyme.
Coupling with the core structure: The electrophile is then attached to a core structure that provides specificity and stability to the inhibitor.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. These methods allow for the efficient and consistent production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Serine Hydrolase Inhibitor-3 primarily undergoes covalent modification reactions with serine hydrolases. These reactions involve the formation of a covalent bond between the inhibitor and the serine residue in the enzyme’s active site .
Common Reagents and Conditions:
Electrophiles: Carbamates, ureas, activated ketones, lactones, and lactams.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Major Products: The major product of these reactions is a covalently modified enzyme-inhibitor complex, which results in the inhibition of the enzyme’s activity .
Scientific Research Applications
Chemistry: Serine Hydrolase Inhibitor-3 is used as a chemical probe to study the function of serine hydrolases in various biological processes. It helps in identifying the roles of these enzymes in lipid metabolism, cell signaling, and protein modifications .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of serine hydrolases. It aids in understanding how these enzymes contribute to processes such as blood clotting, digestion, nervous system signaling, inflammation, and cancer .
Medicine: In medicine, this compound has potential therapeutic applications. It is being explored as a treatment for diseases such as diabetes, Alzheimer’s disease, and various infectious diseases. The inhibitor’s ability to modulate enzyme activity makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the development of insecticides and other agrochemicals. Its ability to inhibit specific enzymes makes it useful in controlling pests and improving crop protection .
Mechanism of Action
Serine Hydrolase Inhibitor-3 exerts its effects by covalently binding to the active site serine residue of serine hydrolases. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. The inhibitor mimics the enzyme’s natural substrate, allowing it to bind specifically and irreversibly to the active site .
Comparison with Similar Compounds
Activated Ketones: These compounds form covalent bonds with the enzyme, leading to its inhibition.
Lactones and Lactams: These inhibitors are structurally similar to Serine Hydrolase Inhibitor-3 and function by covalently modifying the enzyme’s active site.
Uniqueness: this compound is unique in its specificity and potency. It has been designed to selectively target specific serine hydrolases, making it a valuable tool for studying these enzymes and developing therapeutic agents .
Properties
Molecular Formula |
C15H24N4O3 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl(pyridin-2-ylcarbamoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19(5)11-10-18(4)13(20)17-12-8-6-7-9-16-12/h6-9H,10-11H2,1-5H3,(H,16,17,20) |
InChI Key |
AWNWUQFQKGBCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



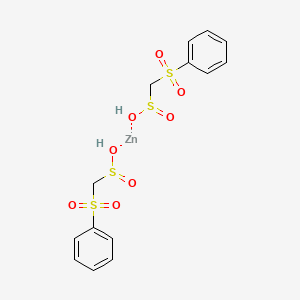
![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
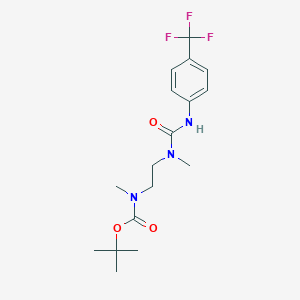
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
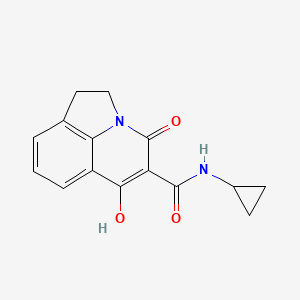
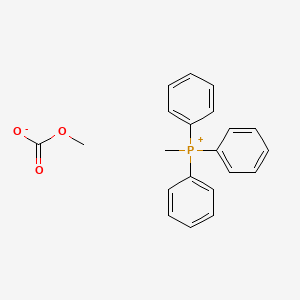
![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
